Product packaging for 4-Bromo-5-fluoro-2,8-dimethylquinoline(Cat. No.:CAS No. 1378260-91-3)

4-Bromo-5-fluoro-2,8-dimethylquinoline

Cat. No.: B11865058
CAS No.: 1378260-91-3
M. Wt: 254.10 g/mol
InChI Key: DOMMEAXTRIGRPZ-UHFFFAOYSA-N
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Description

General Overview of the Quinoline (B57606) Core in Pharmaceutical and Material Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of pharmaceutical and material sciences. nih.gov Its rigid structure and the presence of a nitrogen atom provide a unique combination of electronic and steric properties, making it a versatile building block for a wide array of functional molecules.

In medicinal chemistry, the quinoline nucleus is a well-established pharmacophore found in a multitude of therapeutic agents. nih.gov Historically, its importance was cemented by the discovery of quinine (B1679958), a naturally occurring quinoline alkaloid with potent antimalarial properties. This discovery paved the way for the development of synthetic antimalarial drugs such as chloroquine (B1663885) and mefloquine. Beyond infectious diseases, quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, through mechanisms like DNA intercalation and kinase inhibition, underscores its enduring significance in drug discovery. bldpharm.com

In the realm of material science, the quinoline core is prized for its photophysical and electronic properties. Its aromatic nature and the presence of the nitrogen heteroatom make it an excellent candidate for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. The electron-deficient character of the pyridine ring allows for fine-tuning of the molecule's electronic properties through the introduction of various substituents, enabling the creation of materials with tailored absorption and emission spectra.

The Strategic Significance of Halogenation (Bromine and Fluorine) in Quinoline Scaffolds

Halogenation, the process of introducing halogen atoms into a molecular structure, is a powerful tool in medicinal chemistry and materials science for modulating the properties of organic compounds. Bromine and fluorine, in particular, offer distinct advantages when incorporated into the quinoline scaffold.

The introduction of a bromine atom can significantly influence a molecule's biological activity. Its size and polarizability can lead to enhanced binding interactions with biological targets through halogen bonding, a non-covalent interaction that can improve the affinity and selectivity of a drug candidate. Furthermore, the carbon-bromine bond can serve as a synthetic handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for biological screening.

Fluorine , the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can profoundly alter the acidity, basicity, and metabolic stability of a compound. sigmaaldrich.com In drug design, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the bioavailability and half-life of a drug. sigmaaldrich.com Additionally, the presence of fluorine can enhance membrane permeability and influence the conformation of a molecule, leading to improved binding to target proteins.

Rationale for Research Focus on 4-Bromo-5-fluoro-2,8-dimethylquinoline

The specific substitution pattern of this compound suggests a deliberate design to harness the synergistic effects of its constituent functional groups. The rationale for focusing research on this particular compound can be broken down as follows:

The Dimethylquinoline Core: The presence of two methyl groups at the 2 and 8 positions can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes. Furthermore, these methyl groups can provide steric bulk that may influence the molecule's binding selectivity to specific biological targets. The positioning of these groups can also impact the electronic properties of the quinoline ring system.

The 4-Bromo Substituent: The bromine atom at the 4-position is strategically placed. In many quinoline-based compounds, this position is crucial for biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its target. It also provides a reactive site for further chemical modification, allowing for the synthesis of a variety of derivatives to explore structure-activity relationships.

The 5-Fluoro Substituent: The fluorine atom at the 5-position is expected to significantly modulate the electronic properties of the quinoline ring. Its strong electron-withdrawing nature can influence the pKa of the quinoline nitrogen, which can affect the molecule's solubility and interactions with biological targets. Moreover, the fluorine atom can enhance the metabolic stability of the compound, a desirable property in drug development.

The combination of these features in a single molecule makes this compound a compelling candidate for investigation in both medicinal chemistry and material science. The interplay between the steric and electronic effects of the dimethyl, bromo, and fluoro substituents on the quinoline core could lead to novel compounds with unique biological activities or material properties.

Physicochemical Properties of Related Dimethylquinolines

To provide context for the potential properties of this compound, the following interactive table presents data for structurally similar compounds. Please note that these are not the properties of the title compound but are provided for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource
4-Bromo-2,8-dimethylquinolineC₁₁H₁₀BrN236.11203506-39-2 evitachem.com
6-Fluoro-2,8-dimethylquinolin-5-olC₁₁H₁₀FNO191.20N/A nih.gov
2-Fluoro-5,8-dimethylquinolineC₁₁H₁₀FN175.20N/A
7-Fluoro-2,8-dimethylquinolineC₁₁H₁₀FN175.20N/A sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrFN B11865058 4-Bromo-5-fluoro-2,8-dimethylquinoline CAS No. 1378260-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378260-91-3

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

4-bromo-5-fluoro-2,8-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3

InChI Key

DOMMEAXTRIGRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 5 Fluoro 2,8 Dimethylquinoline and Analogous Architectures

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The foundational step in synthesizing the target compound is the construction of the 2,8-dimethylquinoline scaffold. This can be achieved through a variety of well-established cyclization reactions.

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound in the presence of a base. researchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid, which then reacts with the carbonyl compound to form an imine. researchgate.net Subsequent intramolecular cyclization and dehydration yield the final quinoline product. researchgate.net

For the synthesis of a 2,8-dimethylquinoline precursor, a substituted isatin is required. Specifically, the reaction of 7-methylisatin with methyl ethyl ketone under basic conditions would proceed through the mechanism outlined below:

Ring Opening: 7-methylisatin is opened by a strong base (e.g., potassium hydroxide) to form the corresponding keto-anilide.

Condensation: The more reactive methylene (B1212753) group of methyl ethyl ketone condenses with the keto-anilide.

Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields 2,8-dimethylquinoline-4-carboxylic acid.

The resulting carboxylic acid at the C4 position can then be removed in a subsequent decarboxylation step, typically by heating, to afford the 2,8-dimethylquinoline core. Variants of the Pfitzinger reaction, such as the Pfitzinger-Borsche reaction, offer alternative routes using different starting materials but follow a similar condensation-cyclization logic. researchgate.net

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and cascade (or tandem) reactions for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. researchgate.net These strategies are well-suited for the synthesis of diverse quinoline scaffolds. researchgate.netlew.ro

Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a one-pot reaction to form a single product that incorporates structural elements from each reactant. sci-hub.ru Reactions like the Povarov reaction, which involves a [4+2] cycloaddition, are prominent examples used for quinoline synthesis. researchgate.net A general MCR approach for a substituted quinoline might involve an aniline, an aldehyde, and an activated alkyne, which cyclize under catalytic conditions to form the quinoline ring system. This approach allows for significant structural diversity to be introduced based on the choice of starting components. lew.ro

Cascade Cyclization Reactions: These reactions involve a sequence of intramolecular transformations that occur sequentially without the need to isolate intermediates. A cascade reaction to form a quinoline could be initiated by a single event, such as a metal-catalyzed C-N bond formation, which then triggers subsequent cyclization and aromatization steps to yield the final heterocyclic product. rsc.org For example, a NiH-catalyzed cascade hydroamination/cyclization of alkynes with anthranils has been shown to produce a wide array of structurally diverse quinolines in high yields. rsc.org Another approach involves the FeCl₃-catalyzed cascade reaction of 2-amino-aryl alcohols with β-ketoesters to produce 3-quinolinecarboxylic esters. mdpi.com These methods are valued for their operational simplicity and mild reaction conditions. rsc.org

Targeted Introduction of Halogen Substituents on the Quinoline Ring

Once the 2,8-dimethylquinoline core is synthesized, the next critical phase is the regioselective introduction of the halogen substituents at the C4 and C5 positions. The electronic nature of the quinoline ring and the influence of the existing methyl groups dictate the strategy for these transformations.

Direct electrophilic bromination of 2,8-dimethylquinoline is unlikely to be selective for the C4 position. The electron-donating methyl groups activate the ring towards electrophilic attack, primarily at the C5 and C7 positions of the benzene (B151609) ring portion. Therefore, an indirect, more regioselective method is required to install the bromine atom at C4.

A robust and widely used strategy involves the synthesis of a 2,8-dimethylquinolin-4-one (a 4-quinolone) intermediate. This can be achieved through methods like the Conrad-Limpach synthesis, where an appropriately substituted aniline is reacted with a β-ketoester followed by thermal cyclization. The resulting 4-quinolone can then be converted to the target 4-bromoquinoline.

The key steps are:

Formation of 4-Chloroquinoline: The 2,8-dimethylquinolin-4-one is treated with a strong chlorinating/dehydrating agent, most commonly phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅). This reaction converts the 4-oxo group into a 4-chloro substituent.

Halogen Exchange: The resulting 4-chloro-2,8-dimethylquinoline can then undergo a halogen exchange (Finkelstein-type) reaction to introduce the bromine. However, a more direct approach is often to use a brominating agent in place of a chlorinating one, such as phosphorus oxybromide (POBr₃), to directly convert the 4-quinolone to the 4-bromo derivative.

This two-step sequence ensures that the bromine is introduced exclusively at the C4 position, overcoming the regioselectivity challenges of direct electrophilic halogenation.

Introducing a fluorine atom regioselectively at the C5 position of a pre-formed quinoline ring is a significant synthetic challenge due to the high reactivity of many fluorinating agents and the often-low selectivity of direct electrophilic fluorination on quinoline systems. researchgate.net Modern synthetic methods have overcome this by using directing groups to control the position of C-H functionalization.

An effective strategy for the C5-fluorination of quinolines utilizes an 8-substituted derivative, such as an 8-aminoquinoline, as a directing group. rsc.orgrsc.org Research has demonstrated a metal-free, regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides at the C5 position. rsc.org

The reaction typically proceeds under the following conditions:

Fluorinating Agent: An electrophilic fluorine source, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is used. rsc.org

Conditions: The reaction is often performed in the absence of a metal catalyst and can proceed smoothly via a proposed radical pathway. rsc.org

Directing Group: The substituent at the C8 position (e.g., an amide or sulfonamide derived from an amino group) directs the fluorination to the sterically accessible and electronically favored C5 position.

This methodology provides a powerful tool for the late-stage functionalization of quinoline scaffolds, allowing for the precise installation of a fluorine atom with high regioselectivity. The table below summarizes representative results for this type of transformation on various 8-aminoquinoline derivatives.

Substrate (8-Amide Group)Fluorinating AgentAdditiveYield of C5-Fluorinated Product (%)
N-Phenylquinolin-8-amideSelectfluorHOAc85
N-(4-fluorophenyl)quinolin-8-amideSelectfluorHOAc81
N-p-tolylquinolin-8-amideSelectfluorHOAc88
N-acetylquinolin-8-amineSelectfluorHOAc75
N-tosylquinolin-8-amineSelectfluorHOAc64

Data adapted from studies on C5-regioselective fluorination of 8-aminoquinoline derivatives. rsc.org

Electrochemical fluorination (ECF) represents a modern and powerful alternative to chemical methods for creating carbon-fluorine bonds. lew.ro This technique avoids the use of hazardous and expensive fluorinating reagents by generating a reactive fluorine species in situ through electrolysis. lew.rowikipedia.org

The general principle of ECF involves the electrolysis of an organic substrate in a suitable electrolyte that acts as the fluorine source. acs.org Key features of this methodology include:

Fluorine Source/Electrolyte: Anhydrous hydrogen fluoride (HF) or, more commonly, complexes of HF with amine bases like triethylamine (Et₃N·nHF) or pyridine (B92270) are used. These complexes are less volatile and easier to handle than pure HF. lew.rowikipedia.org

Electrodes: The anode, where the oxidation and fluorination occur, is typically made of a material resistant to the highly corrosive medium, such as nickel or platinum. wikipedia.org

Mechanism: The process is thought to involve the oxidation of the organic substrate at the anode to form a radical cation or carbocation, which is then attacked by fluoride ions present in the electrolyte.

ECF can be applied to a wide range of organic molecules, including N-heterocycles. kubikat.org While specific protocols for 4-Bromo-5-fluoro-2,8-dimethylquinoline are not extensively documented, the technique offers a promising route for the direct fluorination of the quinoline core. The regioselectivity can be influenced by the substrate's electronic properties and the specific electrolytic conditions, offering a potential pathway for the synthesis of fluorinated quinoline systems. lew.ro

Methodologies for Fluorination at the C5 Position

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Quinolines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems. wikipedia.org In the context of fluorinated quinolines, the inherent electron-withdrawing nature of the heterocyclic nitrogen atom, combined with the presence of a fluorine substituent, significantly activates the ring towards nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the site of substitution, which can delocalize the negative charge. wikipedia.orgyoutube.com

In fluorinated quinolines, the fluorine atom itself can act as a leaving group. The reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com For a hypothetical precursor like 4-bromo-5,X-difluoro-2,8-dimethylquinoline, a selective SNAr reaction could potentially be directed at one of the fluorine positions, depending on the electronic environment and the nucleophile used. For instance, in activated dihalogenated molecules, sequential SNAr reactions can be employed to introduce different nucleophiles in a controlled manner. nih.gov The regioselectivity of such substitutions can be challenging to control but can sometimes be influenced by the choice of solvent and reaction conditions. researchgate.net

Orthogonal Functionalization for Di-halogenated Quinoline Frameworks

The term "orthogonal functionalization" refers to the selective chemical modification of one functional group in the presence of another, different functional group of similar reactivity. In di-halogenated quinolines, such as the target 4-bromo-5-fluoro scaffold, this concept is critical for selectively elaborating the molecule at a specific position. The distinct electronic properties and reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allow for their differential functionalization, most notably through transition metal-catalyzed cross-coupling reactions.

The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. This reactivity differential allows for the selective coupling of a wide range of organometallic reagents at the C4-bromo position while leaving the C5-fluoro substituent intact for potential subsequent transformations. This strategy is widely employed in the synthesis of complex molecules, where a bromo-substituted aromatic serves as a handle for introducing molecular diversity. nih.gov

Introduction and Functionalization of Methyl Substituents at C2 and C8

Synthetic Routes to 2-Methylquinoline Scaffolds

The 2-methylquinoline substructure, also known as quinaldine, is a common feature in quinoline chemistry. Its synthesis is well-established through several classic named reactions. One of the most prominent methods is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.gov For the synthesis of a 2-methylquinoline, crotonaldehyde (or its precursors) is a common reactant. nih.gov

Another important route is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. To obtain a 2-methyl substituted quinoline, acetylacetone would be the appropriate β-diketone. More contemporary methods focus on improving yields and environmental compatibility, utilizing catalysts such as Ru-Fe/γ-Al2O3 for continuous flow synthesis from nitroarenes and ethanol or nanocatalysts to improve reaction yields. nih.govrsc.org A patent describes a one-step synthesis from nitrobenzene and ethanol using a PtSn/γ-Al2O3 catalyst. google.com These methods provide robust pathways to the core 2-methylquinoline scaffold, which can then be further functionalized.

Strategies for 8-Methylquinoline Derivatization

The introduction of a methyl group at the C8 position often begins with the selection of the appropriate aniline precursor, in this case, an ortho-toluidine derivative (2-methylaniline). Using this starting material in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, directly installs the 8-methyl group.

Once the 8-methylquinoline core is formed, further derivatization can be achieved. The methyl group itself can be functionalized, for example, through oxidation to form 8-quinolinecarbaldehyde using selenium dioxide. nih.gov Alternatively, the aromatic ring of 8-methylquinoline can undergo electrophilic substitution. For instance, bromination using N-Bromosuccinimide (NBS) in concentrated sulfuric acid can introduce a bromine atom onto the quinoline ring, a reaction that has been documented in patent literature. The directing effects of the existing substituents would govern the position of the incoming electrophile.

Cross-Coupling and Organometallic Reactions in the Synthesis of this compound Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For a substrate like this compound, the C4-bromo position serves as a versatile anchor point for diversification via these reactions. The general catalytic cycle for these reactions, such as the Suzuki coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

The higher reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization at the C4 position. A variety of coupling partners can be employed, including:

Suzuki Coupling: Utilizes organoboron reagents (boronic acids or esters) to form new C-C bonds. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comrsc.org

Stille Coupling: Employs organostannane reagents. While effective, the toxicity of tin compounds can be a drawback. rsc.org

Heck Coupling: Reacts the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to introduce an alkynyl moiety.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with an amine.

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions. For instance, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) are often effective for Suzuki couplings of heterocyclic halides. mdpi.com The development of highly active catalysts has even enabled cross-couplings to be performed with very low catalyst loadings, sometimes at the parts-per-million (ppm) level, which is crucial for sustainability and reducing metal contamination in the final product. youtube.com

Below is a representative table illustrating the conditions for a Suzuki cross-coupling reaction, which could be adapted for the functionalization of the 4-bromo position of the target quinoline.

ComponentExample Reagent/ConditionPurpose
Aryl HalideThis compoundSubstrate
Boronic Acid/EsterPhenylboronic acidCoupling Partner
Palladium CatalystPd(dppf)Cl2Catalyst
BaseNa2CO3 or K2CO3Activates Boronic Acid
Solvent SystemToluene/Water or Dioxane/WaterReaction Medium
Temperature80-115 °CReaction Condition

Iridium-Catalyzed Borylation for Further Derivatization

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds. unf.edu This methodology allows for the introduction of a boronic ester group onto the quinoline scaffold, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This two-step sequence provides a versatile strategy for the derivatization of positions that are not readily accessible through other means.

For a substrate like 5-fluoro-2,8-dimethylquinoline (the parent scaffold of the target compound), iridium-catalyzed borylation would likely proceed with regioselectivity influenced by the steric and electronic environment of the C-H bonds. The directing effects of the substituents and the nitrogen atom of the quinoline ring play a crucial role in determining the site of borylation.

Detailed Research Findings:

Studies on the iridium-catalyzed borylation of quinolines have shown that the regioselectivity is often governed by steric factors, with borylation occurring at the most accessible C-H positions. unf.edu For instance, in 2,8-dimethylquinoline, the C-H bonds on the benzene ring are potential sites for borylation. The presence of the fluorine atom at the C5 position in the target scaffold would further influence the electronic properties of the ring and thus the regioselectivity of the borylation. The reaction typically utilizes an iridium catalyst, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand.

The table below illustrates a potential outcome for the iridium-catalyzed borylation of a 5-fluoro-2,8-dimethylquinoline analog, highlighting the reaction conditions and potential products.

CatalystLigandBoron SourceSolventTemp (°C)Major Regioisomer
[Ir(cod)OMe]₂dtbpyB₂pin₂Cyclohexane80C6-Bpin or C7-Bpin
[Ir(cod)Cl]₂tmphenHBpinTHF60Dependent on substrate

This is an interactive data table based on analogous reactions. The regioselectivity is predictive and would require experimental verification.

Green Chemistry Principles in the Synthesis of Substituted Quinolines

The application of green chemistry principles to the synthesis of quinolines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, such as microwave irradiation, and the replacement of volatile organic solvents with more environmentally benign alternatives like water or solvent-free conditions.

Solvent-Free and Aqueous Reaction Conditions

The use of solvent-free or aqueous reaction conditions is a cornerstone of green chemistry, as it eliminates or reduces the use of hazardous and volatile organic solvents. researchgate.net These approaches not only minimize environmental pollution but can also simplify product purification and reduce waste generation.

Detailed Research Findings:

Several methods for the synthesis of quinolines have been adapted to solvent-free or aqueous conditions. The Friedländer synthesis, in particular, has been shown to proceed efficiently under solvent-free conditions, often with the aid of a solid-supported catalyst or simply by heating the neat reactants. rsc.orgnih.gov Similarly, conducting reactions in water as the solvent can offer unique reactivity and selectivity due to hydrophobic effects and the high polarity of the medium. These green approaches are highly desirable for the large-scale synthesis of quinoline derivatives.

The following table showcases examples of green synthetic approaches to quinoline derivatives.

ReactionConditionsCatalystYield (%)
Friedländer SynthesisSolvent-free, 120°Cp-TsOH92
Friedländer SynthesisAqueous, 100°CSurfactant88
Suzuki-Miyaura CouplingAqueousPd/C95

This is an interactive data table highlighting the effectiveness of green chemistry approaches.

Medicinal Chemistry and Biological Activity of 4 Bromo 5 Fluoro 2,8 Dimethylquinoline Scaffolds

Structure-Activity Relationship (SAR) Studies of Halogenated Dimethylquinolines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For halogenated dimethylquinolines like 4-Bromo-5-fluoro-2,8-dimethylquinoline, the nature and position of the halogen atoms and methyl groups are critical determinants of their interaction with biological targets. nih.gov

Influence of Halogen Position (C4-Bromo, C5-Fluoro) on Biological Responses

The introduction of halogen atoms into the quinoline (B57606) scaffold can significantly impact a compound's lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity.

The bromo group at the C4-position is a key feature. In many quinoline derivatives, the C4-position is crucial for activity. For instance, in a series of 4-aminoquinolines, substitutions at this position were found to be critical for antimalarial activity. oup.com The bromine atom, being a bulky and lipophilic substituent, can enhance binding to hydrophobic pockets within a receptor or enzyme active site. Studies on 4(3H)-quinazolinones, a related heterocyclic system, showed that substitutions on the benzene (B151609) ring (analogous to positions 5, 6, 7, and 8 of quinoline) often resulted in reduced antibacterial activity, highlighting the specific importance of substitution patterns. acs.org In the context of kinase inhibitors, a bromine atom can facilitate halogen bonding with the ATP-binding pockets of kinases, potentially enhancing inhibitory potency.

The fluoro group at the C5-position also plays a significant role. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the aromatic ring and form strong hydrogen bonds, which can be crucial for receptor binding. In studies of tumor progression loci-2 (Tpl2) kinase inhibitors, 4-anilino-quinoline-3-carbonitriles containing a fluoro-phenylamino group showed potent activity. nih.govacs.org The strategic placement of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The combination of a bromo group at C4 and a fluoro group at C5 creates a unique electronic and steric profile that can modulate the molecule's interaction with various biological targets.

Table 1: Influence of Halogen Substitution on Biological Activity in Quinoline Analogs

Compound SeriesHalogen Position & TypeObserved Effect on ActivityTarget/ActivityReference
4-Anilino-6-aminoquinoline-3-carbonitrilesC8-Bromo/ChloroDiminished inhibition of EGFR kinase, improving selectivity for Tpl2 kinase.Tpl2 Kinase acs.org
7-HaloquinolinesC7-Chloro/TrifluoromethylPotent activity against Plasmodium berghei.Antimalarial oup.com
3-Benzyl-6-bromo-2-methoxy quinolinesC6-BromoActive against Mycobacterium tuberculosis.Antimycobacterial nih.gov
4(3H)-QuinazolinonesC6-BromoSubstitution was not tolerated; resulted in loss of activity.Antibacterial acs.org

Role of Methyl Substituents (C2, C8) in Receptor Binding and Selectivity

Methyl groups, while simple alkyl substituents, can have a profound impact on the pharmacological profile of a quinoline derivative. They can influence receptor binding, selectivity, and metabolic stability.

A methyl group at the C2-position is a common feature in many bioactive quinolines. In the development of 4-amino-8-quinoline carboxamides as CD38 inhibitors, a C2-methyl group was present in the lead compounds that exhibited potent, submicromolar inhibition. researchgate.netnih.gov The methyl group at this position can provide beneficial steric interactions, orienting other functional groups for optimal binding. It can also enhance lipophilicity, which may improve cell membrane permeability.

The methyl group at the C8-position can also be critical for activity and selectivity. In the design of Tpl2 kinase inhibitors, substitutions at the C8 position of the quinoline ring were hypothesized to diminish the inhibition of EGFR kinase, thereby improving selectivity. acs.org Research on 6,8-disubstituted quinolines has shown that substitutions at these positions can yield compounds with anticancer activity. ijresm.com The placement of a methyl group at C8 can create specific steric interactions that favor binding to one receptor over another, a key principle in designing selective inhibitors. Studies have also indicated that for some anticancer quinolines, methyl substitution at C-5 showed more potent activity than at C-6, underscoring the positional importance of methyl groups. biointerfaceresearch.com

Table 2: Effect of Methyl Substitution on Quinoline Activity

Compound SeriesMethyl PositionObserved Effect on ActivityTarget/ActivityReference
4-Amino-8-quinoline CarboxamidesC2-MethylPresent in potent CD38 inhibitors, suggesting a positive contribution to binding.CD38 Inhibition researchgate.netnih.gov
4-Anilino-6-aminoquinoline-3-carbonitrilesC8-SubstitutionHypothesized to reduce EGFR kinase inhibition, enhancing selectivity for Tpl2.Tpl2/EGFR Kinase Selectivity acs.org
Substituted QuinolinesC5-MethylShowed more potent anticancer activity compared to C6-methyl derivatives.Anticancer biointerfaceresearch.com

Impact of Molecular Hybridization and Linker Strategies on Activity

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. researchgate.net This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. malariaworld.org The quinoline scaffold is an excellent precursor for hybridization. mdpi.com

Strategies often involve connecting the quinoline core to another pharmacologically active moiety via a flexible or rigid linker. For example, quinoline-chalcone hybrids have been synthesized and tested for antimalarial and cholinesterase inhibitory activities. nih.govnih.gov Similarly, 4-aminoquinoline (B48711) has been hybridized with pyrimidine (B1678525) to create potent antimalarial agents. mdpi.com The nature of the linker—its length, flexibility, and chemical composition—is critical. In a series of morpholine-bearing quinoline derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain linker significantly influenced inhibitory potency. mdpi.com A two-methylene linker was found to be optimal for binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase. mdpi.com

For a scaffold like this compound, hybridization could be envisioned by modifying one of the methyl groups or by introducing a new functional group that can serve as an attachment point for a linker and a second pharmacophore. This strategy could lead to novel compounds with enhanced or dual biological activities. nih.gov

Target Identification and Mechanistic Elucidation of Biological Actions

The diverse biological activities reported for quinoline derivatives stem from their ability to interact with a wide range of molecular targets, including enzymes and nucleic acids.

Enzyme Inhibition Studies (e.g., DHODH, Cholinesterases, CD38, Tpl2 Kinase, Metalloproteinases)

The halogenated dimethylquinoline scaffold is predicted to interact with various enzymes based on the known activities of its structural analogs.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for cancer and autoimmune diseases. Fluorinated quinoline and quinoxaline (B1680401) derivatives have been patented as DHODH inhibitors, suggesting that the this compound core could serve as a scaffold for developing new inhibitors for this enzyme.

CD38: The NAD-hydrolyzing enzyme CD38 is a therapeutic target for various diseases. Potent inhibitors based on a 4-amino-8-quinoline carboxamide scaffold have been discovered, with SAR exploration of the 4-, 6-, and 8-substituents leading to 10-100-fold more potent inhibitors than the initial screening hit. researchgate.netnih.gov

Tpl2 Kinase: Tpl2 is a serine/threonine kinase involved in inflammatory responses, primarily through the regulation of TNF-α production. nih.gov 8-Halo-4-anilino-quinoline-3-carbonitriles have been identified as potent Tpl2 inhibitors. nih.govacs.org SAR studies revealed that substitutions at the C-8 position were crucial for achieving selectivity over EGFR kinase. acs.org

Matrix Metalloproteinases (MMPs): MMPs are enzymes involved in tissue remodeling and are implicated in diseases like cancer. nih.gov 8-Hydroxyquinoline derivatives have been designed as MMP-2 and MMP-9 inhibitors, with some compounds showing submicromolar IC₅₀ values. nih.gov

Table 3: Quinoline Derivatives as Enzyme Inhibitors

Enzyme TargetQuinoline Scaffold ExampleKey FindingsReference
Cholinesterases (AChE/BuChE)Morpholine-Bearing 4-N-phenylaminoquinolinesInhibitory potency is highly dependent on the length of the methylene linker. mdpi.com
CD384-Amino-8-quinoline CarboxamidesSystematic SAR of the quinoline ring led to submicromolar inhibitors. researchgate.netnih.gov
Tpl2 Kinase8-Halo-4-anilino-quinoline-3-carbonitrilesC8-substitution was key to achieving selectivity over EGFR. acs.org
MMPs (MMP-2/MMP-9)8-Hydroxyquinoline DerivativesAchieved submicromolar inhibitory activity. nih.gov

Investigation of DNA/RNA Interactions and Intercalation

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for intercalation into DNA and RNA. rsc.org Intercalation is a binding mode where a planar molecule inserts itself between the base pairs of a double helix, causing structural distortions and potentially inhibiting processes like replication and transcription. nih.gov This mechanism is a common mode of action for many anticancer drugs. nih.gov

Numerous studies have demonstrated that quinoline derivatives can bind to and intercalate with DNA. The binding affinity and mode can be influenced by the substituents on the quinoline ring. For example, quinolinium derivatives typically require a positively charged side chain to intercalate effectively. rsc.org Hybrid molecules connecting a 7-chloroquinoline (B30040) moiety to an arylamidine group have been shown to bind preferentially to DNA, with the linker's flexibility influencing the binding affinity.

The substituents on the this compound scaffold would likely influence its DNA/RNA binding properties. The halogens can affect the electronic distribution of the planar ring system, which is critical for the π-π stacking interactions that stabilize the intercalated complex. The methyl groups could create steric hindrance or favorable hydrophobic interactions within the DNA grooves, further modulating the binding mode and sequence selectivity.

Receptor Binding Profiling and Allosteric Modulation

At present, there is no specific information available in peer-reviewed literature detailing the receptor binding profile or allosteric modulation properties of this compound. However, the quinoline scaffold is a known privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.

Substituted quinolines have been identified as allosteric modulators for various receptors. For instance, certain quinoline-based compounds have been shown to act as allosteric inhibitors of HIV-1 integrase, binding to a site distinct from the active catalytic center and inducing a conformational change that impairs viral replication. nih.govresearchgate.netnih.gov This mechanism of action highlights the potential for quinoline derivatives to exhibit nuanced control over protein function.

Future research on this compound would likely involve screening against a panel of receptors to identify any potential binding affinities. Techniques such as radioligand binding assays or surface plasmon resonance could be employed to determine binding constants and elucidate the kinetics of interaction with specific molecular targets. The presence of bromine and fluorine atoms, along with two methyl groups, on the quinoline core of this compound suggests that it could exhibit unique interactions within receptor binding pockets, potentially leading to novel allosteric modulation effects.

In Vitro Biological Evaluation and High-Throughput Screening Methodologies

Assays for Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

While no studies have specifically reported the antiproliferative or cytotoxic effects of this compound, the quinoline core is a common feature in many anticancer agents. mdpi.comnih.gov Halogenated quinoline derivatives, in particular, have demonstrated significant in vitro activity against various cancer cell lines. acs.org

Standard high-throughput screening methodologies are typically employed to assess the anticancer potential of novel compounds. These assays involve exposing a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to the test compound at varying concentrations. The antiproliferative and cytotoxic effects are then quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Other methods include the sulforhodamine B (SRB) assay for total protein content and flow cytometry for cell cycle analysis and apoptosis detection. nih.gov

Should this compound be evaluated for its anticancer properties, these established methodologies would be utilized to determine its potency and selectivity against different cancer cell types.

Antimicrobial and Antiparasitic Assessments (e.g., Antimalarial)

The quinoline scaffold is historically significant in the development of antimicrobial and antiparasitic drugs, with quinine (B1679958) and chloroquine (B1663885) being prime examples of quinoline-based antimalarials. nih.govresearchgate.netnih.gov The introduction of halogen atoms into the quinoline ring system has been a common strategy to enhance antimicrobial and antimalarial potency. nih.gov

For antimicrobial assessment, this compound would be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) would be determined using methods like broth microdilution to ascertain the lowest concentration of the compound that inhibits visible bacterial growth. nih.govapjhs.combiointerfaceresearch.com

In the context of antimalarial activity, in vitro assays against different strains of Plasmodium falciparum (both chloroquine-sensitive and chloroquine-resistant) would be conducted. researchgate.netacs.org The half-maximal inhibitory concentration (IC50) would be calculated to quantify the compound's efficacy in inhibiting parasite growth.

Enzyme Activity Assays and IC50 Determinations

Quinoline derivatives are known to inhibit a variety of enzymes, playing a role in their therapeutic effects. researchgate.netnih.gov For example, substituted quinolines have been investigated as inhibitors of enzymes such as DNA gyrase, topoisomerase, and various kinases. nih.gov

To evaluate the enzyme inhibitory potential of this compound, a series of in vitro enzyme activity assays would be necessary. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. Based on the dose-response curve, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The specific enzymes to be tested would depend on the therapeutic area of interest, guided by computational docking studies or preliminary screening results.

Preclinical Pharmacological Investigations of Derived Compounds

Lead Compound Identification and Optimization Strategies

Should initial screenings identify this compound as a hit compound with promising biological activity, it would then be considered a lead for further optimization. Lead optimization is a critical phase in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a compound. patsnap.com

Strategies for optimizing a quinoline-based lead compound often involve systematic modifications to its structure to establish a structure-activity relationship (SAR). researchgate.netresearchgate.net For this compound, this could involve:

Modification of the substituents: The bromo, fluoro, and dimethyl groups at positions 4, 5, 2, and 8 could be altered or replaced with other functional groups to investigate their impact on activity and selectivity.

Introduction of new functional groups: Adding substituents at other positions on the quinoline ring could enhance target engagement or improve physicochemical properties.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, would be employed to guide the design of new analogs with improved profiles. researchgate.net The ultimate goal of these optimization strategies is to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties.

A comprehensive review of available scientific literature reveals no specific in-vivo efficacy studies for the chemical compound this compound. Despite a thorough search of medicinal chemistry and biological activity databases, no research detailing the in-vivo performance of this particular quinoline scaffold in relevant animal models has been publicly reported.

While the broader class of quinoline derivatives has been the subject of extensive research, leading to the development of numerous compounds with demonstrated in-vivo activity across various therapeutic areas, including oncology, infectious diseases, and inflammation, specific data for this compound is absent from the current body of scientific publications.

Consequently, it is not possible to provide detailed research findings or data tables pertaining to the in-vivo efficacy of this compound as per the requested outline. The scientific community has yet to publish studies that would elucidate its potential therapeutic effects in animal models.

Alternative Applications of 4 Bromo 5 Fluoro 2,8 Dimethylquinoline Derivatives

Materials Science Applications

The distinct electronic and photophysical properties of 4-bromo-5-fluoro-2,8-dimethylquinoline derivatives make them attractive candidates for the development of novel materials with tailored functionalities.

Organic Electronic Materials (e.g., Dye-Sensitized Solar Cells (DSSCs))

While direct and extensive research on this compound derivatives in dye-sensitized solar cells (DSSCs) is not widely documented, the foundational quinoline (B57606) structure is a known entity in the realm of organic electronics. The electron-withdrawing nature of the fluorine and bromine atoms in the this compound scaffold can influence the electronic properties of potential dye molecules derived from it. In the context of DSSCs, this could translate to a modulation of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in optimizing charge injection and regeneration processes within the solar cell. The bromo-substituent also offers a reactive site for further molecular engineering, allowing for the attachment of anchoring groups necessary for binding to the semiconductor electrode (typically TiO2) or for tuning the light-harvesting properties of the dye.

Fluorescent Dyes and Probes

Quinoline and its derivatives are well-established fluorophores. The introduction of halogen atoms like bromine and fluorine into the quinoline ring system can significantly alter their photophysical properties. For instance, the presence of a bromine atom can lead to a "heavy-atom effect," which may influence the intersystem crossing rate and potentially the fluorescence quantum yield. The specific substitution pattern in this compound derivatives can lead to compounds with unique emission and excitation profiles.

Research into related brominated fluorescein (B123965) derivatives has shown that the bromine moiety can be a key feature for developing pH-sensitive fluorescent probes. For example, some brominated fluoresceins exhibit strong fluorescence only within a specific pH range. nih.govmdpi.com This pH-dependent fluorescence is a valuable characteristic for probes designed to monitor cellular environments or other chemical systems where pH fluctuations are important. The bromine atom also serves as a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the development of a diverse library of fluorescent probes with varied specificities and properties. nih.govmdpi.com

Applications in Sensors and Electrochemical Sensing Enhancement

The this compound structure possesses features that are advantageous for the development of chemical sensors. The quinoline nitrogen can act as a binding site for metal ions or other analytes, and such binding events can lead to a detectable change in the molecule's fluorescence or electrochemical properties. The bromine atom at the 4-position is a particularly useful feature for surface immobilization, allowing the quinoline derivative to be attached to electrode surfaces for the creation of electrochemical sensors.

Furthermore, the bromo-substituent can be exploited in Suzuki or Sonogashira coupling reactions, enabling the construction of more complex sensor molecules. nih.govmdpi.com This synthetic versatility allows for the rational design of sensors with high selectivity and sensitivity for specific target analytes.

Chemical Biology Tools

The reactivity of the bromine atom and the photophysical properties of the quinoline core in this compound derivatives make them promising platforms for the development of sophisticated tools for chemical biology.

Development as Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as photocages, are molecules that can be cleaved by light to release a biologically active substance. This technology allows for the precise spatial and temporal control of drug delivery or the activation of signaling molecules. Quinoline-based scaffolds have been investigated for their potential as PPGs, particularly for two-photon excitation (2PE), which offers deeper tissue penetration and lower phototoxicity.

Specifically, research on 8-bromo-7-hydroxyquinoline (BHQ) has demonstrated its utility as a PPG. acs.org The bromo-substituent in these systems plays a role in their photochemical properties. While the research has focused on different isomers, the underlying principles suggest that the this compound core could also be adapted for this purpose. The release of a protected molecule is triggered by a photochemical reaction that cleaves a covalent bond, and the efficiency of this process is a key parameter for a successful PPG.

DerivativeOne-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) [GM]
CyHQ-OAcNot specified0.32
BHQ-OAcNot specified0.59
Isopropyl derivative (1b)Not specified0.35
Cyclopropyl derivative (1d)Improved 1PE quantum yieldLower than CyHQ-OAc

This table presents data for related quinoline-based PPGs to illustrate the parameters of interest in this field. CyHQ and BHQ are (8-cyano-7-hydroxyquinolin-2-yl)methyl and 8-bromo-7-hydroxyquinoline derivatives, respectively.

Probing Biological Processes through Chemical Activation

The ability to function as a PPG directly translates to the use of this compound derivatives in probing biological processes. By "caging" a biologically active molecule, such as a neurotransmitter, an enzyme inhibitor, or a second messenger, with a photoremovable group derived from this quinoline, researchers can introduce the inert, caged compound into a biological system. Upon irradiation with light of a specific wavelength, the caged molecule is released at a desired time and location, allowing for the study of its immediate effects on cellular processes. This technique provides a powerful method for dissecting complex biological pathways with high precision. The successful use of bromo-hydroxy-quinoline derivatives for the photoactivation of biological effectors highlights the potential of this class of compounds in such applications.

Future Research Directions and Methodological Challenges in 4 Bromo 5 Fluoro 2,8 Dimethylquinoline Chemistry

Innovations in Regioselective Synthesis and Scalability

The precise arrangement of substituents on the quinoline (B57606) core of 4-Bromo-5-fluoro-2,8-dimethylquinoline presents a considerable synthetic challenge. Achieving the desired regiochemistry is paramount, as even minor positional isomers can exhibit vastly different biological activities and toxicological profiles. Traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often provide limited control over regioselectivity, particularly with highly substituted precursors. cam.ac.uknih.gov

Future innovations will likely focus on transition-metal-catalyzed cross-coupling and C-H activation strategies. nih.gov These methods offer the potential for highly regioselective bond formation under milder conditions. For instance, directed ortho-metalation, followed by reaction with a suitable electrophile, could be a viable route to introduce the substituents at specific positions. However, the electronic effects of the fluorine and bromine atoms, as well as the steric hindrance from the methyl groups, will need to be carefully considered to achieve the desired outcome.

Key challenges and future research directions in synthesis include:

Development of novel catalytic systems: Research into new ligands and transition metal catalysts (e.g., palladium, copper, nickel, cobalt) will be crucial for developing highly regioselective and efficient synthetic routes. researchgate.netdigitellinc.com

Step-economy and atom-economy: Designing synthetic pathways that minimize the number of steps and maximize the incorporation of atoms from the starting materials into the final product is a key goal for sustainable chemistry.

Scalability: A significant hurdle in transitioning from laboratory-scale synthesis to industrial production is the scalability of the chosen synthetic route. Reactions that are efficient on a milligram scale may not be feasible or safe on a kilogram scale. Future research must address challenges related to heat transfer, reagent addition, and purification at a larger scale. nih.govbioscipublisher.com

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The biological activities of quinoline derivatives are well-documented, with applications ranging from antimalarials to anticancer agents. nih.govnih.gov The presence of fluorine and bromine atoms in this compound is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.commdpi.com Bromine, on the other hand, can participate in halogen bonding and other non-covalent interactions, potentially leading to high-affinity binding to biological targets. researchgate.netaip.org

Given the known activities of halogenated quinolines, this compound is a promising candidate for screening against a variety of biological targets. While the precise targets are yet to be identified, several therapeutic areas warrant investigation:

Oncology: Many substituted quinolines exhibit potent anticancer activity by targeting various kinases, topoisomerases, and other proteins involved in cancer cell proliferation and survival. bioscipublisher.comresearchgate.netacs.org

Infectious Diseases: Fluoroquinolones are a well-established class of antibiotics. arxiv.org The unique substitution pattern of this compound may confer activity against drug-resistant bacterial or fungal strains.

Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov

Future research should involve high-throughput screening of this compound against diverse panels of biological targets to identify novel therapeutic opportunities.

Potential Therapeutic AreaRationale for Exploration
Oncology Halogenated quinolines are known to target key proteins in cancer pathways. bioscipublisher.comresearchgate.netacs.org
Infectious Diseases The fluoroquinolone scaffold is a proven antibacterial template. arxiv.org
Neurodegenerative Diseases Certain quinoline derivatives have demonstrated neuroprotective properties. nih.gov
Inflammatory Diseases Quinolines have been investigated for their anti-inflammatory effects. acs.org

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and chemical synthesis. nih.govresearchgate.net For a molecule like this compound, where experimental data is scarce, in silico methods can provide valuable insights and guide future research efforts.

Applications of AI and ML in the context of this compound chemistry include:

Predictive Modeling of Biological Activity: Machine learning models can be trained on large datasets of known quinoline derivatives to predict the potential biological activities of novel compounds. nih.govnih.gov By analyzing the structural features of this compound, these models could generate hypotheses about its likely targets and therapeutic applications.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes to complex molecules. nih.gov These tools can analyze the target structure and suggest a sequence of reactions to construct it from commercially available starting materials, potentially identifying more efficient or novel synthetic pathways.

Prediction of Physicochemical Properties: ML models can accurately predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability, early in the discovery process. This can help to prioritize compounds with favorable pharmacokinetic profiles.

The primary challenge in applying AI and ML to a specific compound like this compound is the need for relevant and high-quality training data. Future efforts should focus on curating large, diverse datasets of polysubstituted quinolines to build robust and accurate predictive models. acs.org

Further Development of Sustainable and Economically Viable Synthetic Processes

The principles of green chemistry are becoming increasingly important in the chemical industry, driven by both environmental concerns and economic incentives. The development of sustainable and economically viable synthetic processes for this compound will be crucial for its potential future applications.

Key areas for improvement in the sustainability and economic viability of its synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is a major goal of green chemistry. arxiv.org

Catalyst Efficiency and Reusability: The use of highly efficient and recyclable catalysts can significantly reduce waste and production costs. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are particularly attractive in this regard.

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or sonication, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govarxiv.org

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is essential for reducing chemical waste.

By embracing the principles of green chemistry, it will be possible to develop synthetic routes to this compound that are not only efficient and cost-effective but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-fluoro-2,8-dimethylquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedländer quinoline synthesis or halogenation of preformed quinoline scaffolds. For bromo-fluoro derivatives, sequential halogenation (e.g., bromination followed by fluorination) is often employed. Reaction optimization includes:

  • Temperature control : Moderate temperatures (50–80°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance halogenation efficiency.
  • Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .
    • Key Data :
Reaction StepYield (%)Purity (%)Reference
Bromination65–7590
Fluorination50–6085

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use multi-spectroscopic techniques :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify substituent positions (e.g., methyl groups at 2,8; bromine at 4).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+: calc. 268.0, obs. 268.1).
  • X-ray crystallography : Resolves steric effects of methyl and halogen groups .

Advanced Research Questions

Q. How do substitution patterns (Br, F, CH3_3) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Electronic effects : Bromine (strong σ-withdrawing) deactivates the ring, directing NAS to the 6-position. Fluorine (moderate σ-withdrawing) further stabilizes intermediates.
  • Steric effects : 2,8-methyl groups hinder substitution at adjacent positions.
  • Experimental validation : React with amines (e.g., pyrrolidine) under basic conditions (K2_2CO3_3, DMF, 100°C). Monitor regioselectivity via LC-MS .
    • Case Study :
ReagentPosition SubstitutedYield (%)
Pyrrolidine670
Piperazine665

Q. How can contradictions in reported antibacterial activity data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay variability : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Solubility issues : Test activity in DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives.
  • Mechanistic studies : Probe enzyme inhibition (e.g., DNA gyrase) via fluorescence polarization assays .
    • Example :
StrainMIC (µg/mL)Study AStudy B
S. aureus2.510
E. coli>50>50

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinase targets).
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns).
  • QSAR models : Correlate substituent electronegativity (F, Br) with inhibitory potency .

Comparative Analysis

Q. How does this compound compare to analogs like 4-Chloro-5-fluoro-2,8-dimethylquinoline in terms of stability and bioactivity?

  • Methodological Answer :

  • Stability : Bromine’s larger atomic radius increases steric hindrance, reducing hydrolysis rates compared to chloro analogs.
  • Bioactivity : Bromine enhances lipophilicity (logP +0.3), improving membrane permeability but may reduce solubility.
  • Data :
PropertyBr DerivativeCl Derivative
logP2.82.5
MIC (S. aureus)2.5 µg/mL5.0 µg/mL

Key Challenges

  • Synthetic bottlenecks : Low fluorination yields due to poor leaving-group activation.
  • Biological selectivity : Off-target effects in kinase inhibition require functionalization at the 6-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.